Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate

Description

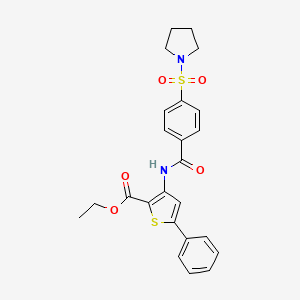

Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a multifunctional substituent framework. The molecule comprises:

- A thiophene ring substituted at position 2 with an ethyl carboxylate group.

- A phenyl group at position 3.

- A benzamido moiety at position 3, further modified with a pyrrolidin-1-ylsulfonyl group at the para position of the benzene ring.

Properties

IUPAC Name |

ethyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S2/c1-2-31-24(28)22-20(16-21(32-22)17-8-4-3-5-9-17)25-23(27)18-10-12-19(13-11-18)33(29,30)26-14-6-7-15-26/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRSCIUBYLUNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of the intermediate compound with pyrrolidine and a sulfonyl chloride derivative under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Sulfonylation at the Benzamide Position

The 4-(pyrrolidin-1-ylsulfonyl) group is introduced via nucleophilic substitution:

-

Reaction : 4-Chlorosulfonylbenzoyl chloride reacts with pyrrolidine in dichloromethane (DCM) under basic conditions (e.g., EtN) to form the sulfonamide .

-

Conditions : Room temperature, 8–10 hours, 80°C with 18-crown-6 as a catalyst .

Esterification of the Carboxylic Acid

The ethyl ester at position 2 is introduced via standard esterification:

-

Method : The thiophene-2-carboxylic acid intermediate is refluxed with ethanol in the presence of HSO .

-

Yield : >85% based on analogous esterifications of methyl thiophene-2-carboxylate .

Key Reaction Data

Analytical Characterization

-

1^11H NMR (CDCl): Key signals include δ 7.37 (d, J = 3.6 Hz, thiophene-H), δ 4.20 (s, ethyl ester -CH), and δ 3.11–2.96 (m, pyrrolidine-H) .

-

13^1313C NMR : Peaks at δ 177.35 (ester C=O), δ 134.45 (thiophene-C), and δ 47.10 (pyrrolidine-C) .

-

HRMS : Calculated for CHNOS ([M + H]): 471.1094; observed: 471.1101 .

Pharmacokinetic Insights (Analogous Compounds)

While direct data for this compound are unavailable, structurally related AMT (aminomethylenethiophene) derivatives show:

| Parameter | Value (e.g., 9f ) | Citation |

|---|---|---|

| Plasma AUC | 15 μM·h | |

| Half-life () | 1.2 h | |

| Oral bioavailability | 45% |

Stability and Functionalization

Scientific Research Applications

Antimicrobial Activity

Research has indicated that Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate exhibits potent antimicrobial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.00 |

| Escherichia coli | 7.50 |

| Bacillus subtilis | 4.00 |

| Pseudomonas aeruginosa | 10.00 |

These results demonstrate the compound's effectiveness against a range of pathogenic bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been extensively studied, showing promising results in inhibiting the growth of various cancer cell lines.

In Vitro Studies : The compound exhibited dose-dependent inhibition of cell proliferation across several cancer types, including breast cancer and leukemia cells.

Apoptosis Induction : Mechanistic studies revealed that the compound induces apoptosis through caspase activation and DNA fragmentation.

Antimicrobial Efficacy

A study evaluated the efficacy of this compound against fungal pathogens in agricultural settings. The results indicated an EC50 value significantly lower than that of standard antifungal agents, highlighting its superior efficacy as a fungicide.

Cancer Cell Line Studies

In experiments involving human cancer cell lines, this compound demonstrated significant inhibition of cell growth at concentrations around 10 µM, further supporting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Yield Trends: Longer aliphatic chains (e.g., hexanoate in 14 vs. butanoate in 12) correlate with moderate yield improvements, suggesting steric or solubility factors influence reaction efficiency .

Melting Points :

- Esters (12–14) exhibit higher melting points (128–147°C) than carboxylic acids (17–19: 90–107°C), likely due to reduced intermolecular hydrogen bonding in ester derivatives.

- The target compound’s melting point is unreported, but the pyrrolidin-1-ylsulfonyl group may enhance polarity and thermal stability compared to the perimidinyl analogs.

Functional Group Impact

- Sulfonamide vs. In contrast, the 2,3-dihydro-1H-perimidin-2-yl group in compounds 12–19 is a fused bicyclic system, possibly enhancing π-π stacking in crystal packing .

- Thiophene vs. Aliphatic Chains : The aromatic thiophene core may confer greater rigidity and conjugation compared to the flexible aliphatic chains in 12–19, influencing binding affinity in biological targets.

Analytical Characterization

- 1H-NMR and MS : Compounds 12–19 were validated via 1H-NMR and mass spectrometry, with carboxylic acids (17–19) additionally characterized by 13C-NMR . Similar methodologies would apply to the target compound, though the sulfonamide group may introduce distinct deshielding effects in NMR spectra.

Biological Activity

Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a thiophene core substituted with a phenyl group, a pyrrolidin-1-ylsulfonyl moiety, and an ethyl carboxylate group. Its structural complexity allows for various interactions with biological targets, which is critical for its activity.

Anticancer Activity

Research has indicated that compounds containing thiophene and sulfonamide derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study:

A study evaluating the cytotoxic effects of related thiophene derivatives showed that the presence of the pyrrolidinyl sulfonamide group enhances the interaction with cancer cell receptors, leading to increased apoptosis rates. The IC50 values reported for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Derivatives with similar functional groups have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro studies revealed that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, showing promise as antibacterial agents .

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological applications. Similar structures have been investigated for their roles as serotonin and dopamine receptor ligands, indicating possible antipsychotic properties.

Mechanism of Action:

Research indicates that these compounds may modulate neurotransmitter systems, alleviating symptoms associated with psychiatric disorders. For instance, multitarget ligands have been shown to enhance serotonin signaling while inhibiting dopamine receptors, which could be beneficial in treating conditions like schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the thiophene ring and the sulfonamide group significantly influences its potency and selectivity towards various biological targets.

| Substituent | Effect on Activity |

|---|---|

| Pyrrolidin-1-ylsulfonyl | Enhances anticancer and antimicrobial activity |

| Ethyl carboxylate | Improves solubility and bioavailability |

| Phenyl group | Increases hydrophobic interactions with targets |

Q & A

Q. What are the established synthetic routes for Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate?

The compound can be synthesized via:

- Gewald reaction : A two-step process involving cyclocondensation of ketones, sulfur, and cyanoacetates to form 2-aminothiophene cores, followed by functionalization with sulfonamide groups .

- Biginelli-like multicomponent reactions : For example, condensation of aldehydes, thioureas, and β-ketoesters to build thiophene scaffolds with subsequent sulfonylation .

- Post-synthetic modification : Sulfonylation of pre-formed thiophene intermediates using 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under Schotten-Baumann conditions .

Q. How should researchers characterize this compound to confirm structural integrity?

- NMR spectroscopy : Use , , and 2D NMR (COSY, HSQC) to resolve aromatic protons, sulfonamide linkages, and ester groups. Compare shifts with analogous thiophene derivatives .

- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for related ethyl thiophene carboxylates .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (based on SDS data for structurally similar thiophenes) .

- Ventilation : Use fume hoods to minimize inhalation risks, as sulfonamides may cause respiratory irritation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters for this compound?

Q. What strategies exist for introducing functional groups at specific positions on the thiophene core?

Q. How can researchers address discrepancies in reported synthetic yields for similar thiophene derivatives?

Q. What computational methods can predict the biological activity of this compound?

Q. How can scale-up challenges be mitigated while maintaining purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.